The compound 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule with significant potential in medicinal chemistry. It is classified as a piperidine derivative and features multiple functional groups, including a pyridazine moiety, which is known for its biological activity. The compound's structure suggests it may interact with various biological targets, making it of interest in drug development.
The synthesis of this compound typically involves multi-step organic reactions. The initial step may involve the formation of the piperidine ring, followed by the introduction of the 4-fluorophenyl and cyclopropanecarbonyl groups.
The molecular formula for this compound is , and its molecular weight is approximately . The structure contains a piperidine ring, a pyridazine ring, and several functional groups that contribute to its chemical properties.
Fc1ccc(cc1)C1(CC1)C(=O)N1CCC(CC1)Cn1nc(ccc1=O)n1cncn1
The compound can undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for this compound likely involves interactions with specific biological targets, potentially modulating pathways related to cell signaling or enzyme activity. The presence of the piperidine and pyridazine rings suggests it may act on neuroreceptors or other protein targets in pharmacological contexts.
Upon administration, the compound may bind to receptors or enzymes, altering their activity through competitive inhibition or allosteric modulation. This binding process is influenced by the structural features of the molecule, including its functional groups and stereochemistry.
This compound has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: